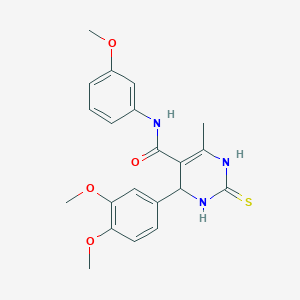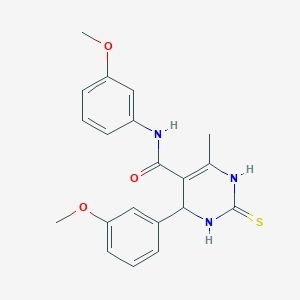
4-(2-Methylanilino)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylanilino)chromen-2-one, also known as Xanthone V, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This molecule belongs to the class of xanthone derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-(2-Methylanilino)chromen-2-one is not fully understood. However, it has been suggested that its biological activities are related to its ability to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has also been reported to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Methylanilino)chromen-2-one can exert various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of inflammatory cells, such as macrophages. It has also been reported to scavenge free radicals and protect against oxidative stress. In addition, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2-Methylanilino)chromen-2-one in lab experiments is its relatively low toxicity. It has been found to have no significant adverse effects on normal cells at concentrations used in studies. However, its low solubility in water can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret results from studies.
Orientations Futures
There are several future directions for research on 4-(2-Methylanilino)chromen-2-one. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. In addition, the development of novel synthesis methods and derivatives of 4-(2-Methylanilino)chromen-2-one may lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of 4-(2-Methylanilino)chromen-2-one can be achieved through several methods. One of the most common methods involves the reaction of 2-hydroxyacetophenone with 2-methylaniline in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction yields 4-(2-Methylanilino)chromen-2-one as a yellow crystalline solid with a melting point of 227-229°C.
Applications De Recherche Scientifique
4-(2-Methylanilino)chromen-2-one has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer activities. In addition, it has been reported to exhibit neuroprotective, antidiabetic, and antimicrobial effects.
Propriétés
Formule moléculaire |
C16H13NO2 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
4-(2-methylanilino)chromen-2-one |
InChI |
InChI=1S/C16H13NO2/c1-11-6-2-4-8-13(11)17-14-10-16(18)19-15-9-5-3-7-12(14)15/h2-10,17H,1H3 |
Clé InChI |
GKBOZRCTVKHCJW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=CC(=O)OC3=CC=CC=C32 |
SMILES canonique |
CC1=CC=CC=C1NC2=CC(=O)OC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295307.png)
![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295308.png)




![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295336.png)



